Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
Overview
Description
Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate is a chemical compound belonging to the class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route is the three-component reaction of ethane-1,2-diamine with esters of acetylenedicarboxylic acid and a limited number of 1,2-bielectrophilic reagents, such as ethyl bromopyruvate, nitrostyrenes, and glyoxals.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its antimicrobial and antioxidant activities, which could lead to the development of new treatments for infections and oxidative stress-related diseases.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and are often studied for their biological activities.
Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate analogs: Various analogs with slight modifications to the core structure can exhibit different biological and chemical properties.
Uniqueness: this compound stands out due to its specific reactivity and potential applications. Its unique structure allows for diverse chemical transformations and biological interactions, making it a valuable compound in scientific research and industry.
Biological Activity
Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (CAS No. 1338563-13-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its significance in drug discovery.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.21 g/mol |
CAS Number | 1338563-13-5 |
Purity | ≥95% |
The compound's structure features a tetrahydropyrrolo[1,2-a]pyrazine core, which is known for various pharmacological activities.
Antiviral Properties
Recent studies have highlighted the potential of derivatives of tetrahydropyrrolo[1,2-a]pyrazine in targeting viral enzymes. For instance, a related compound was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 value of 4.0 μM. This suggests that this compound could serve as a scaffold for developing antiviral agents against coronaviruses .
Anticancer Activity
Research into the anticancer properties of pyrazine derivatives has shown promising results. Various compounds within this class have demonstrated significant antiproliferative activity against human tumor cell lines. Notably, some derivatives exhibited GI50 values in the nanomolar range across multiple cancer types . The structural similarity to known anticancer agents indicates that this compound may also possess similar effects.
Cholinesterase Inhibition
Compounds with a similar structure have been studied for their inhibitory effects on cholinesterases (AChE and BChE), which are important in the treatment of Alzheimer’s disease. Inhibitors from related classes have shown IC50 values indicating potent activity against both enzymes . This positions this compound as a potential candidate for further exploration in neurodegenerative disease therapies.
Synthesis Methods
The synthesis of this compound typically involves several steps starting from simpler organic precursors. The general synthetic route includes:
- Formation of Intermediate : Reacting diethyl oxalate with tetrahydropyranone to form an intermediate.
- Cyclization : Using hydrazine hydrate to facilitate cyclization and form the pyrazine structure.
- Final Hydrolysis : Completing the synthesis through hydrolysis to yield the final product.
This method has been optimized to improve yields and reduce reaction times compared to earlier techniques .
Case Studies
Several case studies have illustrated the biological efficacy of related compounds:
- Study on Antiviral Activity : A series of tetrahydropyrido[1,2-a]pyrazin derivatives were evaluated for their ability to inhibit Mpro from SARS-CoV-2. The findings indicated that modifications to the core structure could enhance potency and selectivity .
- Anticancer Research : A panel of pyrazine derivatives was tested against various cancer cell lines. Results showed that specific substitutions on the pyrazine ring significantly increased cytotoxicity .
Properties
IUPAC Name |
ethyl 1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-8-9(13)11-3-4-12(8)6-7/h5-6H,2-4H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCNIYJZOSUOAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCNC(=O)C2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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